molecular formula C15H9F2N3OS2 B6500398 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 862975-98-2

4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No. B6500398
CAS RN: 862975-98-2
M. Wt: 349.4 g/mol
InChI Key: MYHJYEOJTCTTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (DFMBT) is a novel compound with potential applications in scientific research. It is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms. Due to its unique structure, DFMBT has a wide range of applications, including in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has a variety of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-inflammatory drugs. Additionally, 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has been used in the synthesis of other organic compounds, such as dyes and pigments, as well as in the study of biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. Additionally, it is thought that 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine may interact with other molecules in the body, leading to further physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine are not yet fully understood. However, it has been shown to have anti-inflammatory, anticonvulsant, and antipsychotic effects in animal models. Additionally, 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has been shown to have antioxidant activity and to reduce oxidative stress.

Advantages And Limitations For Lab Experiments

4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has several advantages for lab experiments. It is a relatively stable compound, and is easy to synthesize in the lab. Additionally, it can be used in a variety of experiments, such as synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes.
However, there are also some limitations to using 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine in lab experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, it is not yet known if 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has any toxic effects in humans.

Future Directions

There are several potential future directions for the study of 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, more research is needed to determine the potential toxic effects of 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine in humans. Additionally, further research is needed to explore the potential applications of 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine in the synthesis of pharmaceuticals and other organic compounds. Finally, more research is needed to explore the potential uses of 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine in the study of biochemical and physiological processes.

Synthesis Methods

4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine can be synthesized through a series of chemical reactions. The starting materials for the synthesis of 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine are 6-methoxy-1,3-benzothiazol-2-yl chloride, difluorobenzene, and an amine base. The reaction begins with the reaction of the 6-methoxy-1,3-benzothiazol-2-yl chloride and the amine base, which forms an intermediate product. This intermediate product is then reacted with difluorobenzene to form 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine. The entire reaction is conducted in an inert atmosphere and requires temperatures between 0-50°C.

properties

IUPAC Name

4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3OS2/c1-21-8-2-3-10-11(6-8)22-14(18-10)20-15-19-13-9(17)4-7(16)5-12(13)23-15/h2-6H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHJYEOJTCTTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

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